molecular formula C41H74N7O17P3S B12385325 S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate

Cat. No.: B12385325
M. Wt: 1062.1 g/mol
InChI Key: NRJQGHHZMSOUEN-HEBCBFHJSA-N
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Description

The compound “S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate” is a highly complex organic molecule. It features multiple functional groups, including amino, hydroxyl, phosphonooxy, and thioate groups, making it a molecule of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process might include:

    Formation of the nucleoside: This step involves the synthesis of the nucleoside component, which includes the 6-aminopurin-9-yl group.

    Peptide Bond Formation: The formation of the amide bonds in the molecule would involve coupling reactions, possibly using reagents like carbodiimides or other peptide coupling agents.

    Thioester Formation: The final step would involve the formation of the thioester bond, likely using thiol reagents and appropriate activating agents.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Automated Synthesis: Using automated synthesizers to perform repetitive steps like peptide bond formation.

    Purification Techniques: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of amino groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: As a potential therapeutic agent or drug delivery system.

    Industry: In the synthesis of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with DNA/RNA: Modulating genetic expression or replication.

    Cell Signaling Pathways: Affecting cellular communication and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nucleoside Analogues: Compounds like zidovudine or lamivudine.

    Peptide Nucleic Acids: Synthetic polymers that mimic DNA or RNA.

    Thioesters: Compounds like acetyl-CoA or succinyl-CoA.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27?,28?,29?,30-,34+,35?,36+,40-/m1/s1

InChI Key

NRJQGHHZMSOUEN-HEBCBFHJSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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